CART (62-76) (rat, human)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CART (62-76) (rat, human) is a neuropeptide consisting of residues 62 to 76 of the CART peptide. This compound has neurotransmitter-like effects and can modulate the activity of the striatal noradrenergic, corticostriatal, and hypothalamic serotoninergic systems in the rat brain .

Wirkmechanismus

Target of Action

CART (62-76) (rat, human), a neuropeptide, primarily targets the striatal noradrenergic and corticostriatal and hypothalamic serotoninergic (5-HT) systems in the rat brain . These systems play crucial roles in various physiological processes, including mood regulation, appetite control, and the body’s overall homeostasis .

Mode of Action

The compound modulates the activity of its targets, leading to various changes in the body’s physiological state . For instance, it can inhibit food intake without influencing locomotor behavior . It also tends to cause conditioned place aversion in rats .

Biochemical Pathways

CART (62-76) (rat, human) is involved in several biochemical pathways. It is closely associated with the actions of leptin and neuropeptide Y, playing an important role in the regulation of energy homeostasis . It also interacts with several hypothalamic appetite circuits .

Pharmacokinetics

It is known that the compound can modulate the activity of striatal noradrenergic and corticostriatal and hypothalamic serotoninergic (5-ht) systems in the rat brain .

Result of Action

The action of CART (62-76) (rat, human) results in several molecular and cellular effects. It inhibits food intake, decreases exploration of open parts of the elevated plus-maze, increases emotionality in open field test, reduces social interaction, and tends to cause conditioned place aversion in rats .

Biochemische Analyse

Biochemical Properties

CART (62-76) (rat, human) can modulate the activity of striatal noradrenergic and corticostriatal and hypothalamic serotoninergic (5-HT) system in the rat brain . It interacts with enzymes, proteins, and other biomolecules, influencing their function and contributing to various biochemical reactions .

Cellular Effects

The effects of CART (62-76) (rat, human) on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of CART (62-76) (rat, human) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of CART (62-76) (rat, human) vary with different dosages in animal models

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

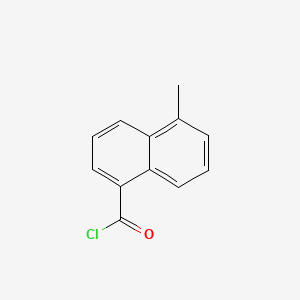

The synthesis of CART (62-76) (rat, human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of CART (62-76) (rat, human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving preparative HPLC .

Analyse Chemischer Reaktionen

Types of Reactions

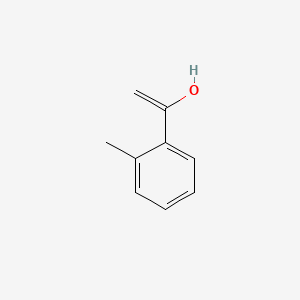

CART (62-76) (rat, human) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, converting it to methionine sulfoxide.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Wissenschaftliche Forschungsanwendungen

CART (62-76) (rat, human) has several scientific research applications:

Neuroscience: Studying its role in modulating neurotransmitter systems and its effects on behavior and neurochemistry.

Pharmacology: Investigating its potential as a therapeutic target for disorders such as depression, anxiety, and addiction.

Endocrinology: Exploring its involvement in appetite regulation and energy balance

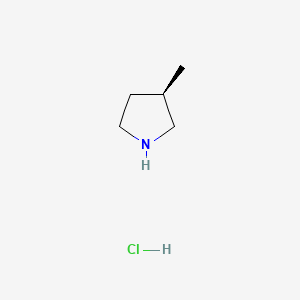

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CART (55-76): Ein weiteres Fragment des CART-Peptids mit ähnlichen Neuropeptideigenschaften.

CART (62-102): Ein längeres Fragment, das die CART (62-76)-Sequenz und zusätzliche Reste enthält

Einzigartigkeit

CART (62-76) (Ratte, Mensch) ist aufgrund seiner spezifischen Sequenz und der besonderen Auswirkungen, die es auf Neurotransmittersysteme hat, einzigartig. Seine kürzere Länge im Vergleich zu anderen CART-Fragmenten kann zu unterschiedlichen Bindungsaffinitäten und biologischen Aktivitäten führen .

Eigenschaften

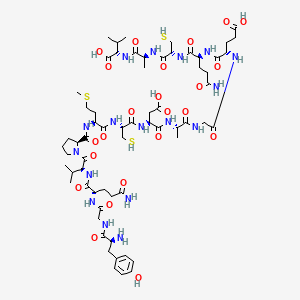

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H99N17O23S3/c1-29(2)50(79-58(97)36(14-17-44(66)83)72-47(86)26-69-54(93)35(65)23-33-10-12-34(82)13-11-33)63(102)81-21-8-9-43(81)62(101)75-39(20-22-107-7)57(96)78-42(28-106)61(100)76-40(24-49(89)90)59(98)70-31(5)52(91)68-25-46(85)73-37(16-19-48(87)88)55(94)74-38(15-18-45(67)84)56(95)77-41(27-105)60(99)71-32(6)53(92)80-51(30(3)4)64(103)104/h10-13,29-32,35-43,50-51,82,105-106H,8-9,14-28,65H2,1-7H3,(H2,66,83)(H2,67,84)(H,68,91)(H,69,93)(H,70,98)(H,71,99)(H,72,86)(H,73,85)(H,74,94)(H,75,101)(H,76,100)(H,77,95)(H,78,96)(H,79,97)(H,80,92)(H,87,88)(H,89,90)(H,103,104)/t31-,32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-,51-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFNEVMDUKVDPJ-XJHNVALUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H99N17O23S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1570.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)